N-Hydroxy-4-methylbenzimidoyl chloride
CAS No.: 36288-37-6
Cat. No.: VC2035558
Molecular Formula: C8H8ClNO
Molecular Weight: 169.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36288-37-6 |
|---|---|
| Molecular Formula | C8H8ClNO |
| Molecular Weight | 169.61 g/mol |
| IUPAC Name | (1E)-N-hydroxy-4-methylbenzenecarboximidoyl chloride |
| Standard InChI | InChI=1S/C8H8ClNO/c1-6-2-4-7(5-3-6)8(9)10-11/h2-5,11H,1H3/b10-8+ |
| Standard InChI Key | CWLYVEMDVAPUMV-CSKARUKUSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)/C(=N\O)/Cl |
| SMILES | CC1=CC=C(C=C1)C(=NO)Cl |
| Canonical SMILES | CC1=CC=C(C=C1)C(=NO)Cl |
Introduction
Basic Information and Structure
N-Hydroxy-4-methylbenzimidoyl chloride (CAS No. 36288-37-6) belongs to the class of benzimidoyl chlorides and features a distinctive chemical structure characterized by a hydroxy group and a methyl group attached to the benzene ring. The compound serves primarily as a research chemical and is used extensively in organic synthesis applications.
Chemical Identity
The compound is known by its IUPAC name (1Z)-N-hydroxy-4-methylbenzenecarboximidoyl chloride. It possesses a well-defined molecular structure with specific chemical and physical characteristics that enable its identification and analysis . The structural composition includes a benzene ring with a para-positioned methyl group and an N-hydroxy imidoyl chloride functionality.
Table 1: Chemical Identity Parameters of N-Hydroxy-4-methylbenzimidoyl chloride
| Parameter | Value |
|---|---|
| CAS No. | 36288-37-6 |
| Molecular Formula | C8H8ClNO |
| Molecular Weight | 169.61 g/mol |
| IUPAC Name | (1Z)-N-hydroxy-4-methylbenzenecarboximidoyl chloride |
| Standard InChI | InChI=1S/C8H8ClNO/c1-6-2-4-7(5-3-6)8(9)10-11/h2-5,11H,1H3/b10-8- |
| Standard InChIKey | CWLYVEMDVAPUMV-NTMALXAHSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C(=NO)Cl |
The molecular structure of N-Hydroxy-4-methylbenzimidoyl chloride features a benzene ring with a methyl substituent at the para position and an N-hydroxy imidoyl chloride group . This structural arrangement contributes to its chemical reactivity and potential applications in organic synthesis.
Physical and Chemical Properties
N-Hydroxy-4-methylbenzimidoyl chloride exhibits specific physical and chemical properties that influence its behavior in chemical reactions and determine its handling requirements. Understanding these properties is essential for effectively utilizing this compound in research and synthesis applications.
Spectroscopic Data
Spectroscopic analysis provides valuable information about the compound's structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic signals that correspond to the compound's structural elements.
The 1H NMR spectrum (500 MHz, CDCl3) shows signals at δ 8.43 (s, 1H), 7.72 (d, J = 8.2 Hz, 2H), 7.21 (d, J = 8.2 Hz, 2H), and 2.39 (s, 3H). The 13C NMR spectrum (126 MHz, CDCl3) exhibits peaks at δ 141.3, 140.5, 129.8, 129.4 (2C), 127.3 (2C), and 21.5 . These spectroscopic data confirm the presence of the para-methyl substituted benzene ring and the N-hydroxy imidoyl chloride functionality.
Mass Spectrometry Data
Mass spectrometry provides additional confirmation of the compound's molecular structure and can be used for its identification. The calculated mass-to-charge ratio [M+H]+ is 170.0367, which matches the experimental value obtained through high-resolution mass spectrometry .
Predicted Physical Properties
The compound's physical properties influence its behavior in different environments and its suitability for various applications. Computational methods have been employed to predict certain physical parameters that are relevant to analytical techniques such as ion mobility spectrometry.
Table 2: Predicted Collision Cross Section Data for Different Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 170.03671 | 131.9 |
| [M+Na]+ | 192.01865 | 145.3 |
| [M+NH4]+ | 187.06325 | 141.1 |
| [M+K]+ | 207.99259 | 138.4 |
| [M-H]- | 168.02215 | 134.7 |
| [M+Na-2H]- | 190.00410 | 139.6 |
| [M]+ | 169.02888 | 134.8 |
| [M]- | 169.02998 | 134.8 |
These predicted collision cross-section values provide useful information for analytical methods that separate ions based on their mobility in the gas phase .
Synthesis Methods
The synthesis of N-Hydroxy-4-methylbenzimidoyl chloride can be achieved through various methods, each with its advantages and limitations. Understanding these synthesis routes is crucial for producing the compound efficiently and with high purity.
Traditional Synthesis Approach
The traditional synthesis of N-Hydroxy-4-methylbenzimidoyl chloride typically involves the reaction of 4-methylbenzaldehyde derivatives with hydroxylamine hydrochloride and thionyl chloride. This method is commonly employed for producing benzimidoyl chlorides, which serve as versatile intermediates in organic synthesis.
Liquid-Phase Synthesis
A liquid-phase synthesis method has been developed for preparing N-Hydroxy-4-methylbenzimidoyl chloride. This approach involves the reaction of 4-methyl-N-((4-methylbenzoyl)oxy)benzimidoyl chloride (2a) with sodium chloride, sodium carbonate, and Oxone in DMF at room temperature .
The detailed procedure is as follows:
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A solution of compound 2a (0.2 mmol) in DMF (2 mL) is prepared.
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Sodium chloride (23.8 mg, 0.4 mmol), sodium carbonate (42.6 mg, 0.4 mmol), and Oxone (493.1 mg, 0.8 mmol) are added to the solution.
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The reaction mixture is stirred at room temperature for 1 hour.
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The mixture is filtered through a silica gel plug with ethyl acetate as the eluent.
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The solvent is removed under reduced pressure.
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The residue is purified by flash chromatography on silica gel with petroleum ether/ethyl acetate as the eluent.
This method provides N-Hydroxy-4-methylbenzimidoyl chloride (3a) in high yield (94%) .
Ball-Milling Synthesis
An alternative synthesis approach involves the reaction of aldoximes with sodium chloride and Oxone under ball-milling conditions. This solvent-free method offers advantages in terms of environmental sustainability and process efficiency. The aldoxime derived from 4-methylbenzaldehyde can be converted to N-hydroxy-4-methylbenzimidoyl chloride using this mechanochemical approach .
Chemical Reactions and Applications
N-Hydroxy-4-methylbenzimidoyl chloride participates in various chemical reactions due to its reactive functional groups. These reactions form the basis for its applications in organic synthesis and medicinal chemistry.
Reactive Functional Groups
The compound contains several reactive functional groups, including the imidoyl chloride moiety and the N-hydroxy group. These functional groups enable the compound to participate in various transformations, making it a valuable synthetic intermediate.
Applications in Organic Synthesis
N-Hydroxy-4-methylbenzimidoyl chloride serves as an important building block in organic synthesis. It can be used in the preparation of various heterocyclic compounds, including isoxazoles, which have significant applications in medicinal chemistry .
The compound can also participate in reactions with nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are valuable for constructing complex molecular scaffolds with potential biological activities.
Medicinal Chemistry Applications
In medicinal chemistry, N-Hydroxy-4-methylbenzimidoyl chloride and related compounds are being investigated for their potential therapeutic applications. The isoxazole derivatives synthesized from this compound may exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
Research Findings and Future Directions
Research on N-Hydroxy-4-methylbenzimidoyl chloride continues to explore its reactivity and potential applications in various fields.
Recent Research Developments
Recent research has focused on developing efficient synthesis methods for N-Hydroxy-4-methylbenzimidoyl chloride and related compounds. The ball-milling approach represents a significant advancement in the sustainable synthesis of these compounds, offering advantages such as reduced solvent use and improved energy efficiency .
Studies have also investigated the reactions of N-Hydroxy-4-methylbenzimidoyl chloride with various nucleophiles, leading to the discovery of new transformations and synthetic pathways. These findings expand the utility of this compound in organic synthesis and provide access to novel molecular scaffolds .
Future Research Directions
Future research may explore the following areas:
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Development of catalytic methods for the transformation of N-Hydroxy-4-methylbenzimidoyl chloride into complex molecules.
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Investigation of the biological activities of derivatives and analogs of N-Hydroxy-4-methylbenzimidoyl chloride.
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Application of computational methods to predict and understand the reactivity of this compound in various chemical environments.
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Exploration of sustainable and scalable synthesis methods for large-scale production of N-Hydroxy-4-methylbenzimidoyl chloride and related compounds.
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